Cas no 2361-34-4 (3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile)
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile Chemical and Physical Properties
Names and Identifiers
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- 4,5-dihydro-3-methyl-5-oxo-1H-Pyrazole-1-propanenitrile
- 1H-Pyrazole-1-propanenitrile,4,5-dihydro-3-methyl-5-oxo-
- 3-(3-methyl-5-oxo-4H-pyrazol-1-yl)propanenitrile
- CS-0209805
- DTXSID40178272
- BRN 0608270
- CAA36134
- 2-Pyrazoline-1-propionitrile, 3-methyl-5-oxo-
- 3-Methyl-5-oxo-2-pyrazoline-1-propionitrile
- BS-27884
- 2-Cyanoethyl-3-methylpyrazolone-5
- 2361-34-4
- 3-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL)PROPANENITRILE
- 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile
-
- Inchi: 1S/C7H9N3O/c1-6-5-7(11)10(9-6)4-2-3-8/h2,4-5H2,1H3
- InChI Key: KSTPDBWPPXYJBA-UHFFFAOYSA-N
- SMILES: O=C1CC(C)=NN1CCC#N
Computed Properties
- Exact Mass: 151.07467
- Monoisotopic Mass: 151.075
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 248
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.6
- Topological Polar Surface Area: 56.5Ų
Experimental Properties
- Density: 1.2
- Boiling Point: 293.6°Cat760mmHg
- Flash Point: 131.4°C
- Refractive Index: 1.582
- PSA: 56.46
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M401910-50mg |
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile |
2361-34-4 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M401910-100mg |
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile |
2361-34-4 | 100mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M401910-500mg |
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile |
2361-34-4 | 500mg |
$ 275.00 | 2022-06-03 | ||
| Chemenu | CM344872-1g |
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile |
2361-34-4 | 95%+ | 1g |
$245 | 2024-07-28 | |
| 1PlusChem | 1P00BIWY-5g |
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile |
2361-34-4 | 96% | 5g |
$790.00 | 2025-02-25 | |
| 1PlusChem | 1P00BIWY-1g |
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile |
2361-34-4 | 96% | 1g |
$211.00 | 2025-02-25 | |
| A2B Chem LLC | AF36930-1g |
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile |
2361-34-4 | 96% | 1g |
$204.00 | 2024-04-20 | |
| A2B Chem LLC | AF36930-5g |
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile |
2361-34-4 | 96% | 5g |
$744.00 | 2024-04-20 |
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile: A Comprehensive Overview
The compound with CAS No. 2361-34-4, known as 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyrazole ring system with a nitrile group, making it a versatile building block for various chemical transformations and applications.
The pyrazole ring system is a five-membered heterocycle containing two nitrogen atoms. In this compound, the pyrazole ring is further substituted with a methyl group at the 3-position and an oxo group at the 5-position, creating a dihydro-pyrazole structure. The nitrile group attached to the third carbon of the propane chain adds to the compound's reactivity and functional versatility. This combination of structural features makes 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile an intriguing subject for both academic research and industrial applications.
Recent studies have highlighted the potential of this compound in drug discovery. The pyrazole moiety is well-known for its ability to interact with various biological targets, such as kinases and G-protein coupled receptors (GPCRs). The presence of the nitrile group further enhances its pharmacokinetic properties, making it an attractive candidate for designing bioactive molecules. For instance, researchers have explored its role in inhibiting enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.
In addition to its pharmacological applications, 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yli)propanenitrile has also been studied for its role in organic synthesis. The pyrazole ring can be readily modified through various substitution reactions, enabling the construction of complex molecular architectures. For example, recent advancements in catalytic asymmetric synthesis have demonstrated how this compound can serve as a precursor for chiral building blocks, which are essential in the development of enantioselective drugs.
The synthesis of this compound typically involves a multi-step process that combines nucleophilic aromatic substitution and oxidation reactions. Researchers have optimized these steps to achieve high yields and selectivity. One notable approach involves the use of transition metal catalysts to facilitate key transformations, such as the formation of the pyrazole ring and the installation of the nitrile group.
From an environmental standpoint, understanding the degradation pathways of 3-(3-Methyl
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